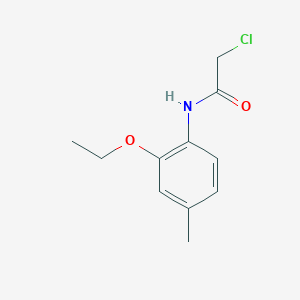![molecular formula C11H14N2O4 B7575993 3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPD or 3-Methylamino-L-alanine (L-BMAA) and is a non-proteinogenic amino acid that is produced by cyanobacteria, a type of photosynthetic bacteria. The synthesis method of MPD involves the reaction of 6-methoxypyridine-3-carboxylic acid with methylamine and 2-bromo-1-propanol.
科学的研究の応用
MPD has been extensively studied for its potential applications in the field of medicine. It has been shown to have neurotoxic effects and has been linked to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPD has also been shown to have a potential role in the development of ALS (Amyotrophic Lateral Sclerosis). However, further research is needed to fully understand the mechanism of action of MPD and its potential applications in the treatment of these diseases.
作用機序
The exact mechanism of action of MPD is not fully understood. However, it is known to act as an excitatory neurotransmitter and can cause overstimulation of neurons, leading to neurotoxicity. MPD has also been shown to disrupt the normal functioning of proteins in the brain, leading to the accumulation of abnormal proteins that are associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
MPD has been shown to have a range of biochemical and physiological effects. It has been shown to cause oxidative stress, leading to damage to cells and tissues. MPD has also been shown to disrupt the normal functioning of proteins in the brain, leading to the accumulation of abnormal proteins that are associated with neurodegenerative diseases. Additionally, MPD has been shown to have a potential role in the development of ALS.
実験室実験の利点と制限
The advantages of using MPD in lab experiments include its ability to cause neurotoxicity, which can be useful in studying the mechanisms of neurodegenerative diseases. However, the use of MPD in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on MPD. One direction is to further investigate the mechanism of action of MPD and its potential role in the development of neurodegenerative diseases. Another direction is to explore the potential therapeutic applications of MPD in the treatment of these diseases. Additionally, further research is needed to develop safer and more efficient synthesis methods for MPD.
合成法
The synthesis of MPD involves the reaction of 6-methoxypyridine-3-carboxylic acid with methylamine and 2-bromo-1-propanol. The reaction is carried out in a mixture of ethanol and water at a temperature of 70°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure MPD. This synthesis method has been widely used in scientific research to produce MPD for various applications.
特性
IUPAC Name |
3-[(6-methoxypyridine-3-carbonyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-13(6-5-10(14)15)11(16)8-3-4-9(17-2)12-7-8/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQVWFRGKYLHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)

![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)

![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)
![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)